molecular formula C10H15N3OS2 B4354498 N-(4-METHYL-1,3-THIAZOL-2-YL)-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA

N-(4-METHYL-1,3-THIAZOL-2-YL)-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA

Cat. No.: B4354498
M. Wt: 257.4 g/mol
InChI Key: IRLIAQXDBUERDD-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-N’-(tetrahydro-2-furanylmethyl)thiourea is a synthetic organic compound that features a thiazole ring and a tetrahydrofuran moiety linked by a thiourea group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-N’-(tetrahydro-2-furanylmethyl)thiourea typically involves the reaction of 4-methyl-1,3-thiazol-2-amine with tetrahydro-2-furanylmethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods involve the careful control of reaction conditions, such as temperature, pressure, and solvent choice, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)-N’-(tetrahydro-2-furanylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-N’-(tetrahydro-2-furanylmethyl)thiourea involves its interaction with specific molecular targets. The thiazole ring and thiourea group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-1,3-thiazol-2-yl)-N’-(phenylmethyl)thiourea
  • N-(4-methyl-1,3-thiazol-2-yl)-N’-(ethyl)thiourea
  • N-(4-methyl-1,3-thiazol-2-yl)-N’-(cyclohexylmethyl)thiourea

Uniqueness

N-(4-methyl-1,3-thiazol-2-yl)-N’-(tetrahydro-2-furanylmethyl)thiourea is unique due to the presence of the tetrahydrofuran moiety, which can impart specific properties such as increased solubility or enhanced biological activity compared to similar compounds.

Properties

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)-3-(oxolan-2-ylmethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS2/c1-7-6-16-10(12-7)13-9(15)11-5-8-3-2-4-14-8/h6,8H,2-5H2,1H3,(H2,11,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLIAQXDBUERDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=S)NCC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-METHYL-1,3-THIAZOL-2-YL)-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA
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N-(4-METHYL-1,3-THIAZOL-2-YL)-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA
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N-(4-METHYL-1,3-THIAZOL-2-YL)-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA
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N-(4-METHYL-1,3-THIAZOL-2-YL)-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA
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N-(4-METHYL-1,3-THIAZOL-2-YL)-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA
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N-(4-METHYL-1,3-THIAZOL-2-YL)-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA

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